molecular formula C12H11FN2O3S B1305806 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid CAS No. 5931-69-1

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No. B1305806
CAS RN: 5931-69-1
M. Wt: 282.29 g/mol
InChI Key: TZEVEERZPLQFTQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid”, there are related compounds that have been synthesized. For instance, a series of 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids were synthesized from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline by a nine-step synthesis .

Scientific Research Applications

Antibacterial Applications

This compound is structurally related to fluoroquinolones, a class of antibacterials known for their effectiveness against a broad range of bacteria. The presence of a fluorine atom and the thiazinane ring could potentially enhance its penetration through cell membranes and inhibit bacterial DNA gyrase, similar to other fluoroquinolones .

Cancer Research

Compounds with a quinoline or thiazinane structure have been studied as histone deacetylase (HDAC) inhibitors, which are important in the development of anticancer drugs. The specific structure of this compound may allow it to act as an HDAC inhibitor, contributing to cancer treatment research .

Environmental Chemistry

The thiazinane ring is a component found in compounds that react with aldehydes in the environment, forming substituted thiazinane carboxylic acids. This reaction is significant in the study of environmental pollutants and their metabolites in human systems .

Analytical Chemistry

In analytical chemistry, derivatives of thiazinane carboxylic acids can be used as markers or probes. For instance, they can be identified and quantified in biological samples using techniques like gas chromatography–mass spectrometry (GC–MS), providing insights into metabolic processes .

Material Science

Carboxylic acids, including thiazinane derivatives, are used in material science for surface modification of nanoparticles and nanostructures. They can assist in the production of polymer nanomaterials and enhance the properties of materials used in various applications .

Industrial Applications

The carboxylic acid group is pivotal in the manufacture of soaps, detergents, and shampoos. The compound’s structure could be modified to create surfactants with improved properties for cleaning and personal care products .

properties

IUPAC Name

2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVEERZPLQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386962
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

CAS RN

5931-69-1
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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